Neopentylzinc iodide
Description
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Properties
Molecular Formula |
C5H11IZn |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
iodozinc(1+);2-methanidyl-2-methylpropane |
InChI |
InChI=1S/C5H11.HI.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
AGLXNGWFDIQVCK-UHFFFAOYSA-M |
SMILES |
CC(C)(C)[CH2-].[Zn+]I |
Canonical SMILES |
CC(C)(C)[CH2-].[Zn+]I |
Origin of Product |
United States |
Chemical Reactions Analysis
Cross-Coupling Reactions
Neopentylzinc iodide participates in palladium- or nickel-catalyzed cross-couplings, forming C–C bonds with electrophilic partners.
Negishi Coupling
In Pd-catalyzed Negishi coupling, this compound transfers its neopentyl group to aryl or vinyl halides :
Mechanistic Steps :
-
Oxidative addition : Pd(0) inserts into the R–X bond.
-
Transmetalation : this compound transfers the neopentyl group to Pd.
-
Reductive elimination : Pd releases the coupled product, regenerating the catalyst .
Substrate Scope :
| Substrate (R–X) | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl iodides | Pd(PPh) | 75–90 | |
| Vinyl bromides | NiCl(dppf) | 60–78 |
Reactivity in Cyclopropanation
This compound acts as a carbenoid precursor in Simmons-Smith cyclopropanation. Zinc iodide (ZnI) enhances reaction efficiency by stabilizing reactive intermediates :
Key Observations :
-
Rate acceleration : ZnI lowers the activation energy by acting as a Lewis acid .
-
Steric effects : The neopentyl group minimizes β-hydride elimination, favoring cyclopropanation over side reactions .
Comparative Reactivity of Organozinc Reagents
This compound exhibits distinct reactivity compared to other organozinc halides due to its bulky neopentyl group:
| Property | This compound | Methylzinc Iodide |
|---|---|---|
| Thermal stability | High | Moderate |
| Reaction rate (Negishi) | Moderate | High |
| Steric hindrance | Significant | Minimal |
Mechanistic Insights and Challenges
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